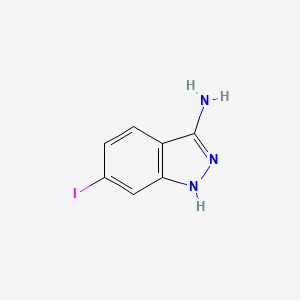

6-iodo-1H-indazol-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-iodo-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOVGSLRWICSKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Iodo-1H-indazol-3-amine: A Linchpin Intermediate in the Development of Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a multitude of biological targets with high affinity.[1] Within this class, the 1H-indazol-3-amine framework has proven to be an exceptionally effective hinge-binding fragment, particularly in the design of kinase inhibitors.[2] This guide focuses on 6-iodo-1H-indazol-3-amine, a key synthetic intermediate whose strategic importance lies in the versatility of its C6-iodo substituent. While the molecule itself is not endowed with potent biological activity, it serves as a powerful and adaptable platform for generating libraries of complex derivatives destined for drug discovery pipelines. The iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). This document provides a comprehensive overview of the synthesis, chemical utility, and the biological activities of compounds derived from this pivotal intermediate.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazoles are bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyrazole ring. Their unique electronic and steric properties allow them to participate in a wide range of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility has led to their incorporation into numerous FDA-approved drugs and clinical candidates targeting a diverse array of diseases, from cancer to inflammatory conditions.[1]

The 1H-indazol-3-amine isomer is of particular interest. The amino group at the C3 position and the adjacent pyrazole nitrogen atom act as a bidentate hydrogen bond donor-acceptor pair. This motif masterfully mimics the purine hinge-binding interactions of ATP, making it an ideal anchor for inhibitors targeting the ATP-binding pocket of protein kinases.[2] Marketed drugs such as Axitinib (a VEGFR inhibitor) and Entrectinib (a TRK/ROS1/ALK inhibitor) feature this indazole core, underscoring its proven success in clinical applications.[1]

Synthesis and Chemical Reactivity of 6-Iodo-1H-indazol-3-amine

The primary value of 6-iodo-1H-indazol-3-amine lies in its synthetic accessibility and the reactivity of the C-I bond. The synthesis can be conceptualized as a multi-step process starting from commercially available precursors. While a direct, one-pot synthesis is not widely reported, plausible routes can be constructed based on established organic chemistry principles. A common strategy involves the cyclization of a substituted benzonitrile.

A plausible synthetic route starting from 2-fluoro-5-iodobenzonitrile is outlined below. The ortho-fluorine atom activates the nitrile group for nucleophilic attack by hydrazine, which subsequently cyclizes to form the indazole ring.

Caption: Synthetic workflow for 6-Iodo-1H-indazol-3-amine and its derivatization.

The C6-Iodo Group: A Gateway to Molecular Diversity

The iodine atom at the 6-position is the molecule's key feature for drug development. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[3] This allows for the facile introduction of a vast array of aryl, heteroaryl, or alkynyl groups at this position. This strategic functionalization is critical for:

-

Exploring Structure-Activity Relationships (SAR): By systematically varying the substituent at the C6 position, medicinal chemists can probe interactions with the solvent-exposed regions of the target protein, fine-tuning potency and selectivity.

-

Modulating Physicochemical Properties: The group introduced at C6 can significantly alter the molecule's solubility, lipophilicity (LogP), and metabolic stability, which are critical parameters for optimizing drug-like properties and pharmacokinetic profiles.

Caption: Versatility of 6-Iodo-1H-indazol-3-amine in cross-coupling reactions.

Biological Targets and Therapeutic Applications of Derivatives

Derivatives of 6-iodo-1H-indazol-3-amine have shown potent activity against several key targets in oncology and other therapeutic areas. The strategic placement of substituents, enabled by the C6-iodo handle, allows for the optimization of binding to specific protein pockets.

Kinase Inhibition

The most prominent application of this scaffold is in the development of protein kinase inhibitors.[4] Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[5]

-

Fibroblast Growth Factor Receptor 1 (FGFR1): Overactivation of the FGFR signaling pathway is implicated in various cancers. A 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was identified as a promising FGFR1 inhibitor with an IC₅₀ of 15.0 nM.[6] Further optimization of this scaffold led to compounds with even greater potency.[6]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[7] The 1H-indazol-3-amine core is a well-established pharmacophore for targeting VEGFR-2.

Caption: Competitive inhibition of ATP binding by an indazole derivative.

Modulation of the p53/MDM2 Pathway

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is negatively regulated by the oncoprotein MDM2.[8] Disrupting the p53-MDM2 interaction is a promising strategy for reactivating p53 and inducing apoptosis in cancer cells.[9] Certain 1H-indazole-3-amine derivatives have been shown to up-regulate p53 and down-regulate MDM2, leading to apoptosis in cancer cell lines such as K562 (chronic myeloid leukemia).[2][4]

Experimental Protocols for Biological Evaluation

Validating the biological activity of novel compounds derived from 6-iodo-1H-indazol-3-amine requires a suite of robust biochemical and cellular assays. The following protocols provide a self-validating framework for assessing kinase inhibition, cellular viability, and target pathway modulation.

In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol describes a luminescent assay to measure the inhibitory activity of a test compound against FGFR1. The principle is based on quantifying the amount of ATP consumed during the kinase reaction.

Protocol:

-

Reagent Preparation:

-

Prepare a 2X kinase buffer solution.

-

Dilute the FGFR1 enzyme and its substrate (e.g., a poly(Glu,Tyr) peptide) to 2X the final desired concentration in the kinase buffer.[10]

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

-

-

Assay Plate Setup (384-well plate):

-

Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

-

Add 10 µL of the 2X kinase/substrate mixture to all wells.

-

To initiate the kinase reaction, add 10 µL of a 2X ATP solution (e.g., 20 µM) to all wells. Final volume is 21 µL.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection (using a commercial ADP-Glo™ or similar kit): [1]

-

Add 20 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Data Acquisition:

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

-

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.

Protocol:

-

Cell Plating:

-

Compound Treatment:

-

Add 100 µL of medium containing the test compound at various concentrations (2X final concentration) to the wells. Include a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).[13]

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[12]

-

-

Data Acquisition:

-

Shake the plate for 5-10 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Western Blot Analysis for Apoptosis Markers

Western blotting allows for the detection and semi-quantification of specific proteins to confirm if the compound induces apoptosis via the intended pathway (e.g., p53 activation or caspase cleavage).[15]

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells in a 6-well plate with the test compound at 1X, 2X, and 5X its GI₅₀ concentration for 24-48 hours.

-

Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p53, MDM2, Cleaved Caspase-3, Bcl-2, Bax, and a loading control like GAPDH or β-actin) overnight at 4°C.[11]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analyze the band intensities relative to the loading control to determine changes in protein expression levels. An increase in the Bax/Bcl-2 ratio or the appearance of cleaved caspase-3 are strong indicators of apoptosis.[16]

-

Summary of Biological Activity Data for Indazole Derivatives

The following table summarizes representative biological activity data for compounds derived from the 1H-indazol-3-amine scaffold, illustrating the potency achievable through derivatization.

| Compound Class | Target | Assay | Activity (IC₅₀/GI₅₀) | Reference |

| 6-(Aryl)-1H-indazol-3-amine | FGFR1 | Enzymatic | 2.9 nM - 15.0 nM | [6] |

| Substituted 1H-indazole-3-amide | K562 Cells | MTT | 5.15 µM | [11] |

| Substituted 1H-indazole-3-amide | A549, PC-3, Hep-G2 Cells | MTT | >10 µM | [11] |

Conclusion

6-Iodo-1H-indazol-3-amine represents a quintessential example of a high-value intermediate in modern drug discovery. Its true biological significance is not intrinsic but is conferred upon the diverse family of molecules it helps create. The strategic placement of the iodine atom provides a robust and versatile anchor point for synthetic elaboration, enabling the rapid generation of compound libraries with finely tuned biological activities. By leveraging established cross-coupling chemistries, researchers can effectively utilize this scaffold to develop potent and selective inhibitors of key therapeutic targets, particularly protein kinases and components of oncogenic signaling pathways. The experimental workflows detailed in this guide provide a validated framework for advancing these derivatives from initial synthesis to robust biological characterization, paving the way for the next generation of targeted therapies.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Available at: [Link]

-

Synthesis method of 6-iodine-1H-indazole. Patsnap. Available at: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Available at: [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

-

Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. PMC. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

-

Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Available at: [Link]

-

Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization. NIH. Available at: [Link]

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

-

VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

-

Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

-

Computational Investigation on the p53–MDM2 Interaction Using the Potential of Mean Force Study. ACS Omega. Available at: [Link]

-

Determination of Caspase Activation by Western Blot. PubMed. Available at: [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

-

Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available at: [Link]

-

MDM2-p53 Homogenous Assay Kit. BPS Bioscience. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

Human Fibroblast Growth Factor Receptors 1 & 2 Assay for Paracrine FGF Signaling (FGFR1/2). Indigo Biosciences. Available at: [Link]

-

Sonogashira coupling. YouTube. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

FGFR1 Kinase Assay Service. Reaction Biology. Available at: [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

-

Computational Investigation on the p53–MDM2 Interaction Using the Potential of Mean Force Study. PubMed Central. Available at: [Link]

-

Discovery of new VEGFR-2 inhibitors based on bis([4][6][17]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PMC. Available at: [Link]

Sources

- 1. promega.com [promega.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 7. assaygenie.com [assaygenie.com]

- 8. mesoscale.com [mesoscale.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reactionbiology.com [reactionbiology.com]

- 11. researchgate.net [researchgate.net]

- 12. atcc.org [atcc.org]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sonogashira Coupling [organic-chemistry.org]

Technical Monograph: Physicochemical Characterization & Utility of 6-Iodo-1H-indazol-3-amine

Executive Summary

6-iodo-1H-indazol-3-amine (CAS: 1208089-80-8) is a high-value heterocyclic scaffold utilized primarily in medicinal chemistry as a privileged structure for kinase inhibitor discovery. Distinguished by its 3-aminoindazole core, this molecule mimics the adenine moiety of ATP, allowing it to function as a potent hinge-binder in the ATP-binding pocket of various protein kinases (e.g., VEGFR, PDGFR). The C-6 iodine substituent provides a critical handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling rapid diversification of the scaffold into complex drug candidates.

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis, and application in drug development.

Molecular Identity & Structural Analysis[1][2]

The molecule consists of a bicyclic indazole system substituted with an amino group at position 3 and an iodine atom at position 6. The iodine atom exerts a significant electron-withdrawing inductive effect (-I) , which modulates the acidity of the N-1 proton and the nucleophilicity of the C-3 amine.

| Property | Data |

| IUPAC Name | 6-Iodo-1H-indazol-3-amine |

| CAS Number | 1208089-80-8 |

| Molecular Formula | C₇H₆IN₃ |

| Molecular Weight | 259.05 g/mol |

| SMILES | NC1=NNC2=C1C=CC(I)=C2 |

| Monoisotopic Mass | 258.9606 |

| H-Bond Donors | 2 (NH, NH₂) |

| H-Bond Acceptors | 2 (N-2, NH₂) |

| TPSA | 54.7 Ų |

Structural Visualization

The following diagram illustrates the core numbering and electronic environment.

Figure 1: Functional map of 6-iodo-1H-indazol-3-amine highlighting reactive centers.

Synthesis & Purification Protocol

The most robust synthetic route utilizes 2-fluoro-4-iodobenzonitrile as the starting material. This "self-validating" protocol relies on the nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by spontaneous intramolecular cyclization.

Reaction Mechanism[7]

-

SNAr: Hydrazine attacks the carbon bearing the fluorine (activated by the ortho-cyano group).

-

Cyclization: The resulting hydrazine intermediate attacks the nitrile carbon.

-

Tautomerization: Rearrangement to the stable amino-indazole form.

Figure 2: Synthetic pathway from fluorobenzonitrile precursor.

Experimental Protocol

-

Reagents: Dissolve 2-fluoro-4-iodobenzonitrile (1.0 eq) in n-butanol (5 mL/mmol).

-

Addition: Add hydrazine hydrate (3.0 eq) dropwise at room temperature.

-

Reaction: Heat to reflux (117°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

-

Workup: Cool to room temperature. The product often precipitates directly.

-

Purification: Filter the solid. Wash with cold water (to remove excess hydrazine) and cold ethanol. Recrystallize from ethanol/water if necessary.

-

Yield: Typically 85–95%.

Physicochemical Profile

Understanding the solubility and ionization states is critical for assay development and formulation.

Solid-State Properties

-

Appearance: Off-white to pale yellow crystalline powder.

-

Melting Point: High melting point solid, typically >200°C (decomposition often observed before melting in amino-indazoles).

-

Stability: Stable under ambient conditions. Light sensitive due to the C-I bond (store in amber vials).

Solution Properties

-

Solubility:

-

Water:[2] Low (< 0.1 mg/mL).

-

DMSO: High (> 50 mg/mL).

-

Methanol/Ethanol: Moderate (improved with heating).

-

-

pKa (Estimated):

-

N-1 (Indazole NH): ~12.5 (Acidic). The iodine atom lowers the pKa compared to unsubstituted indazole (pKa ~13.8).

-

N-3 (Amino group): ~3.5 (Basic). The electron-withdrawing indazole ring makes this amine significantly less basic than aliphatic amines.

-

Electronic Effects (Hammett Analysis)

The iodine atom at position 6 has a Hammett constant (

Spectroscopic Validation

To ensure scientific integrity, the identity of the compound must be validated using the following spectral markers.

| Technique | Diagnostic Signal | Assignment |

| ¹H NMR (DMSO-d₆) | δ 11.5–12.0 ppm (br s, 1H) | N-1 H (Indazole NH) |

| δ 7.8–7.9 ppm (d, 1H) | C-4 H (Ortho to amine) | |

| δ 7.3–7.4 ppm (s/d, 1H) | C-7 H (Ortho to I, adjacent to N) | |

| δ 7.1–7.2 ppm (dd, 1H) | C-5 H (Ortho to I) | |

| δ 5.2–5.6 ppm (br s, 2H) | C-3 NH₂ (Amino protons) | |

| MS (ESI+) | m/z 260.05 [M+H]⁺ | Protonated molecular ion |

| ¹³C NMR | ~95 ppm | C-6 (Carbon bearing Iodine - shielded) |

Applications in Drug Discovery

The 3-aminoindazole scaffold is a proven ATP-mimetic . In kinase drug discovery, it binds to the "hinge region" of the kinase domain.[3]

Hinge Binding Mode

The 3-aminoindazole motif presents a Donor-Acceptor hydrogen bonding pattern that is complementary to the backbone residues of many kinases (e.g., the hinge region of VEGFR2).

Figure 3: Schematic of the bidentate hydrogen bonding interaction with a kinase hinge region.

Synthetic Utility (SAR Expansion)

The 6-iodo position allows for "late-stage diversification":

-

Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups to access the hydrophobic pocket.

-

Sonogashira Coupling: Introduction of alkynes (rigid linkers).

-

Buchwald-Hartwig Amination: Introduction of solubilizing amine tails.

References

-

ChemScene. (n.d.). 6-Iodo-1H-indazol-3-amine Product Datasheet. Retrieved from

-

PubChem. (2025).[4][5][6][1] 1H-Indazol-3-amine Compound Summary. National Library of Medicine. Retrieved from

-

BenchChem. (2025). Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide. (Analogous synthetic logic).[7] Retrieved from

-

Wang, C., et al. (2023).[3][8] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Retrieved from

-

Organic Syntheses. (2020).[7] Preparation of 1H-Indazole-3-carbonitrile. (Demonstrates reactivity of 3-iodo indazoles). Retrieved from

Sources

- 1. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. rsc.org [rsc.org]

Methodological & Application

Using 6-iodo-1H-indazol-3-amine in drug discovery

Application Note: Strategic Utilization of 6-iodo-1H-indazol-3-amine in Drug Discovery

Executive Summary

The compound 6-iodo-1H-indazol-3-amine represents a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[1] Its structural utility lies in its orthogonal reactivity profile :

-

C3-Amine: A hydrogen-bond donor/acceptor motif capable of engaging the kinase hinge region (Glu/Asp backbone), easily derivatized into ureas or amides.[1]

-

C6-Iodide: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to access the solvent-exposed front or the hydrophobic back-pocket (gatekeeper region).[1]

-

N1-Indazole Nitrogen: A tunable site for solubility modulation or alkylation, though often left free to maintain H-bond donor capability.[1]

This guide details the strategic application of this intermediate, providing validated protocols for its transformation into bioactive libraries targeting VEGFR, PDGFR, and FLT3.

Strategic Utility & Mechanism

In the context of kinase inhibition, the indazole core mimics the adenine ring of ATP. The 6-iodo substituent is critical because it sits at a vector allowing extension into the allosteric pockets (e.g., the DFG-out pocket in Type II inhibitors).

Visualizing the Design Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when using this scaffold.

Figure 1: SAR Logic flow for 6-iodo-1H-indazol-3-amine. The scaffold acts as a central hub for divergent synthesis.

Experimental Protocols

The following protocols are designed for modularity. Route A (Amide formation first) is preferred when the C6-coupling partner is sensitive to amide coupling conditions.[1] Route B (Suzuki first) is preferred when the C3-amide/urea is sensitive to basic Suzuki conditions.[1]

Pre-requisite: Handling & Storage[1]

-

Storage: Keep at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodide stability).[1]

-

Solubility: Soluble in DMSO, DMF, and warm MeOH. Limited solubility in DCM/Hexanes.[1]

Protocol A: C3-Selective Functionalization (Hinge Binder Installation)

Target: Synthesis of N-(6-iodo-1H-indazol-3-yl)benzamide derivatives.

Materials:

-

6-iodo-1H-indazol-3-amine (1.0 equiv)[1]

-

Aryl Acid Chloride (1.1 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)

-

Base: Pyridine (for acid chlorides) or DIPEA (for HATU coupling)

-

Solvent: Anhydrous THF or DMF[1]

Step-by-Step:

-

Dissolution: Dissolve 6-iodo-1H-indazol-3-amine (1 mmol, 259 mg) in anhydrous THF (5 mL).

-

Expert Tip: If solubility is poor, add DMF (1 mL) or cool to 0°C to prevent side reactions at N1, although N1-acylation is reversible.

-

-

Base Addition: Add Pyridine (3.0 equiv) dropwise at 0°C.

-

Acylation: Add the Acid Chloride (1.1 equiv) dropwise.[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by LC-MS (Target Mass: MW + Acid fragment - HCl).[1]

-

QC Check: Watch for di-acylation (N1 and N3).[1] If observed, treat the crude mixture with MeOH/K2CO3 for 30 mins to cleave the labile N1-acyl group selectively.

-

-

Workup: Quench with water. The product often precipitates.[1] Filter and wash with water and Et2O.[1] If no precipitate, extract with EtOAc, wash with brine, dry over Na2SO4.

Protocol B: C6-Selective Suzuki-Miyaura Coupling

Target: Extension of the scaffold into the hydrophobic pocket.[1]

Materials:

-

6-iodo-1H-indazol-3-amine (or its C3-derivative)[1]

-

Boronic Acid/Pinacol Ester (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2[2]·DCM (5 mol%) or Pd(PPh3)4 (5 mol%)

-

Base: 2M Na2CO3 (aqueous) or Cs2CO3 (solid)

-

Solvent: 1,4-Dioxane/Water (4:1) or DME/Water

Step-by-Step:

-

Degassing: In a microwave vial or sealed tube, combine the indazole substrate, boronic acid, and solvent. Sparge with Argon for 5 minutes.

-

Critical: Oxygen is the enemy of this reaction. Thorough degassing is essential to prevent homocoupling of the boronic acid or de-iodination.

-

-

Catalyst Addition: Add the Pd catalyst and Base. Seal immediately.

-

Heating: Heat to 80-100°C (oil bath) or 110°C (Microwave, 30 mins).

-

Monitoring: Check LC-MS. The iodine (M) pattern should disappear.

-

Purification: Filter through Celite to remove Pd black.[1] Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

Comparative Data: Reaction Optimization

The following table summarizes optimization studies for the Suzuki coupling at the C6 position of this specific scaffold.

| Entry | Catalyst | Solvent | Base | Temp/Time | Yield | Notes |

| 1 | Pd(PPh3)4 | Toluene/EtOH/H2O | Na2CO3 | 90°C / 12h | 45% | Slow conversion; some de-iodination. |

| 2 | Pd(dppf)Cl2 | Dioxane/H2O | K3PO4 | 100°C / 4h | 78% | Recommended. Robust conditions.[1] |

| 3 | XPhos Pd G2 | THF/H2O | K3PO4 | RT / 12h | 82% | Best for sterically hindered boronic acids.[1] |

| 4 | Pd(OAc)2/PPh3 | DMF | TEA | 100°C / 12h | 30% | Significant homocoupling side products.[1] |

Workflow Visualization

The divergent synthesis workflow is visualized below to aid in project planning.

Figure 2: Divergent synthetic pathways for library generation.

Safety & Handling

-

Hazard Identification: 6-iodo-1H-indazol-3-amine is classified as Acute Tox. 4 (Oral) .[1] It may cause skin and eye irritation.[1]

-

Engineering Controls: All reactions involving Palladium catalysts and volatile solvents (THF, Dioxane) must be performed in a certified chemical fume hood.

-

Waste Disposal: Aqueous streams containing Palladium must be treated as heavy metal waste.[1] Iodinated organic waste should be segregated from non-halogenated solvents.[1]

References

-

Application of Indazoles in Kinase Inhibition: Hu, Y. et al.[1] "An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit."[1][3] ACS Medicinal Chemistry Letters, 2013.

-

Synthesis of 3-Aminoindazoles: Lier, F. et al.[1] "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Molecules, 2023.[4][5][6][7][8]

-

General Indazole Reactivity & Coupling: Virk, S. et al.[1] "Palladium-catalyzed coupling reactions of bromo- and iodo-indazoles."[1] Tetrahedron Letters, 2006. (Proxy for general Pd-coupling on indazoles)

-

Compound Data & Safety: PubChem CID 1208089-80-8 Entry. [1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-aminohydantoin derivate as a promising scaffold in dopaminergic neuroprotection and neurorescue in the in vivo and in vitro 6-hydroxydopamine models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reduction of a Nitro Group to an Amine in Indazole Synthesis

Introduction: The Strategic Importance of Aminoindazoles

The transformation of a nitro group to an amine is a cornerstone reaction in organic synthesis, particularly in the construction of pharmacologically relevant scaffolds. Within the realm of medicinal chemistry, the indazole nucleus is a privileged structure, featuring prominently in numerous therapeutic agents. The introduction of an amino group onto the indazole ring system unlocks a vast chemical space for further functionalization, serving as a critical handle for building molecular complexity and modulating biological activity. Aminoindazoles are key intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and other drug candidates.

The successful reduction of a nitroindazole to an aminoindazole is therefore not merely a routine conversion but a critical step that dictates the overall efficiency and viability of a synthetic route. The choice of reduction protocol is governed by several factors, including the substitution pattern of the indazole ring, the presence of other sensitive functional groups, and considerations of scale, cost, and environmental impact. This guide provides researchers, scientists, and drug development professionals with a detailed overview of established protocols, the rationale behind their application, and practical, field-proven insights to navigate this crucial transformation.

Strategic Overview: Selecting the Optimal Reduction Pathway

The reduction of a nitro group proceeds through a six-electron process, often involving nitroso and hydroxylamine intermediates.[1][2][3] The challenge lies in driving the reaction to the desired amine product efficiently and cleanly, without stalling at intermediate stages or forming undesired side products like azo or azoxy compounds.[1][4] The selection of a reduction method is a multi-faceted decision. The following diagram outlines a general workflow for choosing an appropriate protocol based on key molecular features.

Caption: Decision workflow for selecting a nitro group reduction method.

Core Protocols and Methodologies

This section details three of the most robust and widely employed methods for the reduction of nitroindazoles. For each protocol, the underlying principles, a detailed step-by-step procedure, and key experimental considerations are provided.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profiles, typically generating water as the only byproduct.[5] Palladium on carbon (Pd/C) is a versatile and highly active catalyst for this transformation.[5][6]

Mechanism & Rationale: The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen (H₂) is adsorbed onto the metal surface and dissociates into reactive hydrogen atoms. The nitro group of the indazole substrate also coordinates to the palladium surface, facilitating a stepwise reduction to the amine through a series of hydrogenation steps. This method is particularly effective for substrates that are stable under neutral conditions and do not possess functional groups susceptible to hydrogenolysis (e.g., benzyl ethers, aryl halides).

Detailed Experimental Protocol:

-

Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr shaker bottle), add the nitroindazole (1.0 eq) and a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc). A common concentration is 0.1-0.2 M.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst. The catalyst loading typically ranges from 5-10 mol%, but may need optimization. Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle under an inert atmosphere (e.g., Nitrogen or Argon) or as a water-wet paste.

-

System Purge: Seal the reaction vessel. Purge the system by evacuating the atmosphere and backfilling with an inert gas (e.g., Nitrogen) three times.

-

Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 3-4 bar or ~50 psi).[6]

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., up to 50°C) to ensure efficient mixing of the three phases (solid catalyst, liquid solution, gas).[6]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Hydrogen uptake can also be monitored on a Parr apparatus.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.[7]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminoindazole, which can be purified by crystallization or column chromatography if necessary.[7]

| Parameter | Typical Range/Value | Notes |

| Substrate | Nitroindazole | 1.0 eq |

| Catalyst | 10% Pd/C | 5-10 mol% |

| Solvent | MeOH, EtOH, EtOAc | 5-10 mL per mmol of substrate |

| H₂ Pressure | 3-4 bar (approx. 50 psi) | [6] |

| Temperature | 25-50 °C | [6] |

| Reaction Time | 1-6 hours | Substrate dependent |

Protocol 2: Tin(II) Chloride (SnCl₂) Reduction

The use of stannous chloride (SnCl₂) is a classic and highly reliable method, particularly valued for its excellent chemoselectivity.[5][8] It is especially useful for substrates containing functional groups that are sensitive to catalytic hydrogenation, such as halogens, aldehydes, or ketones.[9][10][11]

Mechanism & Rationale: Tin(II) is a single-electron reducing agent. The mechanism involves a series of electron transfers from Sn²⁺ to the nitro group, with subsequent protonation steps facilitated by a proton source (often an alcoholic solvent or added acid).[2][8] This process generates tin(IV) salts as byproducts. The reaction is often performed in acidic alcoholic solutions.

Detailed Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve the nitroindazole (1.0 eq) in a suitable solvent, typically ethanol (EtOH) or methanol (MeOH).

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) in excess (typically 3-5 equivalents).[7]

-

Acidification (Optional but common): For more robust reductions, add concentrated hydrochloric acid (HCl) and heat the mixture to reflux.[12]

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 60-80 °C).

-

Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material indicates completion.

-

Work-up & Neutralization: Cool the reaction mixture to room temperature. Carefully add a cold aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts (as tin hydroxides).[7] This step can be highly exothermic.

-

Filtration: Filter the resulting slurry through a pad of Celite® to remove the insoluble tin salts, washing the filter cake with ethyl acetate or another suitable organic solvent.[7]

-

Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer several times with an organic solvent (e.g., ethyl acetate).[7]

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude aminoindazole.[7]

| Parameter | Typical Range/Value | Notes |

| Substrate | Nitroindazole | 1.0 eq |

| Reagent | SnCl₂·2H₂O | 3-5 eq[7] |

| Solvent | EtOH, MeOH | 10-20 mL per mmol of substrate |

| Additive | Conc. HCl | Can accelerate the reaction |

| Temperature | 25-80 °C | Reflux is common |

| Reaction Time | 1-12 hours | Substrate and temperature dependent |

Protocol 3: Iron (Fe) in Acidic or Neutral Media

Reduction with metallic iron is an economical, effective, and environmentally benign alternative to many other metal-based reductions.[5][12] It can be performed under acidic conditions (e.g., with HCl or acetic acid) or near-neutral conditions using ammonium chloride (NH₄Cl).[7][12] The Fe/NH₄Cl system is particularly mild and often used to preserve acid-sensitive groups.

Mechanism & Rationale: In this heterogeneous reaction, iron metal acts as the electron donor. In the presence of a proton source, iron is oxidized from Fe(0) to Fe(II) or Fe(III), providing the electrons necessary for the reduction of the nitro group.[13] The ammonium chloride acts as a mild proton donor and an electrolyte to facilitate the reaction.

Detailed Experimental Protocol:

-

Suspension: To a round-bottom flask, add the nitroindazole (1.0 eq), a solvent mixture (typically EtOH/H₂O, e.g., 4:1), and iron powder (3-5 equivalents).[7]

-

Additive: Add ammonium chloride (NH₄Cl, ~2-4 equivalents) or acetic acid (AcOH).[7][14]

-

Reaction: Heat the reaction mixture to reflux and stir vigorously to ensure good contact between the reagents.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and basify with an aqueous solution of sodium carbonate or ammonia to precipitate iron hydroxides.

-

Filtration: Filter the hot mixture through a pad of Celite® to remove the iron salts. Wash the filter cake extensively with hot ethanol or ethyl acetate.[12]

-

Extraction: If necessary, extract the aqueous filtrate with an organic solvent to recover any dissolved product.

-

Isolation: Combine the organic filtrates, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the aminoindazole.

| Parameter | Typical Range/Value | Notes |

| Substrate | Nitroindazole | 1.0 eq |

| Reagent | Iron Powder | 3-5 eq[7] |

| Solvent | EtOH/H₂O (4:1) | [7] |

| Additive | NH₄Cl or AcOH | 2-4 eq |

| Temperature | 70-100 °C (Reflux) | [14] |

| Reaction Time | 1-4 hours | Vigorous stirring is crucial |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If a reaction stalls, particularly with catalytic hydrogenation, the catalyst may be poisoned. Ensure high-purity solvents and reagents. For metal/acid reductions, increasing the temperature or adding more reducing agent can often drive the reaction to completion.

-

Chemoselectivity Issues: Dehalogenation is a common side reaction with Pd/C.[11] If this is a problem, switching to Raney Nickel, which is less prone to causing dehalogenation, or using a non-catalytic method like SnCl₂ or Fe/NH₄Cl is recommended.[5][11]

-

Work-up Challenges: The removal of tin or iron salts can be problematic. Ensure the pH is sufficiently basic (pH > 8) to fully precipitate the metal hydroxides. Thorough washing of the Celite filter cake with a hot, polar organic solvent is critical to ensure good product recovery.

-

Formation of Side Products: The formation of azoxy or azo dimers can occur if the reduction is incomplete or under certain basic conditions.[1][4] Ensuring a sufficient excess of the reducing agent and maintaining appropriate reaction conditions can minimize these impurities.

Conclusion

The reduction of a nitro group to an amine is a pivotal step in the synthesis of functionalized indazoles. While catalytic hydrogenation with Pd/C offers a clean and efficient route for many substrates, classic methods using SnCl₂ or Fe provide robust and highly chemoselective alternatives that are indispensable when dealing with complex molecules. By understanding the mechanistic underpinnings of each protocol and considering the specific challenges posed by the substrate, researchers can confidently select and execute the optimal strategy to access valuable aminoindazole intermediates for drug discovery and development.

References

-

Benchidmi, M., et al. (2006). reduction of nitroindazoles: preparation of new amino and chloroamino derivatives. HETEROCYCLES, 68(12), 2595. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Retrieved from [Link]

-

Vengatesh, G., & Pandurangan, N. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. Current Organic Chemistry, 26, 1-12. Retrieved from [Link]

-

Georg Thieme Verlag. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. Retrieved from [Link]

-

askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

-

F. D. Bellamy & K. Ou. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Retrieved from [Link]

-

Du, H. C., Chen, Y. C., & Huang, H. (2022). DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. Methods in molecular biology (Clifton, N.J.), 2541, 67–73. Retrieved from [Link]

-

JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Francke, R., & Schille, B. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. Retrieved from [Link]

-

Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical research in toxicology, 28(7), 1325–1336. Retrieved from [Link]

-

Abbassi, N., et al. (2010). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ChemInform, 41(29). Retrieved from [Link]

-

ResearchGate. (2025). Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives. Retrieved from [Link]

-

Zhang, Y., et al. (2015). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 51(61), 12206-12209. Retrieved from [Link]

-

Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Organic Chemistry Portal. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of the Nitro Group into Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]

-

Wang, X., et al. (2020). Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. Organic Chemistry Frontiers, 7(14), 1845-1850. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. Retrieved from [Link]

-

Abadi, A. H., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(10), 2649. Retrieved from [Link]

- Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.

-

Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

-

Reddit. (2012). Help with Sodium Dithionite Reduction of Nitro groups. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]

-

ResearchGate. (2021). Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation?. Retrieved from [Link]

-

ResearchGate. (2025). Hydrogenation on palladium-containing granulated catalysts - 3. Synthesis of aminobenzimidazoles by catalytic hydrogenation of dinitroanilines. Retrieved from [Link]

-

JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

-

Frontiers. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

-

National Institutes of Health. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Retrieved from [Link]

-

ResearchGate. (2025). Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium. Retrieved from [Link]

-

YouTube. (2021). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

Analytical methods for characterizing 6-iodo-1H-indazol-3-amine

Executive Summary & Application Context

6-iodo-1H-indazol-3-amine (CAS: 1208089-80-8) is a high-value pharmacophore used extensively in the synthesis of tyrosine kinase inhibitors (e.g., Axitinib analogs, Linifanib).[1] Its structural duality—possessing a nucleophilic exocyclic amine at C3 and an electrophilic iodine at C6—makes it a versatile "linchpin" scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

However, this duality presents unique analytical challenges. The C3-amine is prone to oxidation and condensation, while the C6-iodine bond is photosensitive.[1] This guide provides a robust, self-validating protocol for the full characterization of this intermediate, ensuring downstream synthetic success.

Physicochemical Profiling

Before instrumental analysis, establish the fundamental properties of the material.[1] This data informs solvent selection for NMR and HPLC.[1]

| Property | Value / Characteristic | Analytical Implication |

| Molecular Formula | Monoisotopic Mass: 258.96 Da | |

| Molecular Weight | 259.05 g/mol | Distinct Iodine mass defect in HRMS.[1] |

| Appearance | Off-white to pale yellow/brown solid | Darkening indicates oxidation or iodine liberation.[1] |

| Solubility | DMSO, DMF, MeOH (High); Water (Low) | Use DMSO- |

| pKa (Calc.) | ~3.5 (Indazole N1), ~5.0 (3- | Mobile phase pH must be >5.5 or <2.5 to control ionization.[1][2] |

| LogP | ~1.75 | Retains well on C18 columns.[1][2] |

Protocol A: Structural Identification (Spectroscopy)[2]

Nuclear Magnetic Resonance (NMR)

Objective: Unequivocal structural assignment and tautomer identification.

Causality: We select DMSO-

Diagnostic Signals (Expected):

-

Indazole NH (

): A broad singlet typically appearing downfield (11.5 – 12.5 ppm ).[1][2] Its presence confirms the integrity of the indazole ring.[1] -

Exocyclic Amine (

): A broad singlet around 5.0 – 6.5 ppm .[1][2] Note: If this signal integrates to <2H or is split, suspect condensation impurities.[2] -

Aromatic Region (3 Protons):

Mass Spectrometry (LC-MS)

Objective: Confirmation of molecular weight and halogen presence.[1][2] Method: Electrospray Ionization (ESI) in Positive Mode.[1][2]

-

Observed Ion:

m/z.[1][2] -

Isotope Pattern: Iodine is monoisotopic (

).[1][2] You will not see the M+2 peak characteristic of Chlorine or Bromine.[1] This is a critical purity check—presence of an M+2 peak suggests Br/Cl contamination from starting materials.[1]

Protocol B: Purity Analysis (HPLC-UV)

Challenge: Amino-indazoles are basic and can interact with residual silanols on HPLC columns, leading to peak tailing.[1] Solution: Use a "end-capped" column and a mobile phase modifier (TFA or Formic Acid) to suppress silanol ionization and protonate the amine, improving peak shape.[1][2]

Method parameters:

| Parameter | Condition |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (v/v) |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-2 min: 5% B; 2-15 min: 5% -> 90% B; 15-20 min: 90% B. |

| Detection | UV at 254 nm (aromatic) and 310 nm (indazole specific).[1][2] |

| Column Temp | 30°C |

System Suitability Criteria:

-

Tailing Factor (

): Must be < 1.5 for the main peak.[1][2] -

Resolution (

): > 2.0 between the main peak and any des-iodo impurity (typically elutes earlier).

Protocol C: Impurity Profiling

Specific impurities arise from the synthesis (often reduction of 3-iodo-5-nitroindazole or cyclization of nitriles).[1]

-

Des-iodo impurity (6-H-indazol-3-amine):

-

Hydrazine Residues:

Visualization: Analytical Workflow

The following diagram illustrates the logical flow for characterizing a batch of 6-iodo-1H-indazol-3-amine, including decision gates for failure modes.

Figure 1: Analytical Decision Matrix for Indazole Intermediates.

References

-

Zhang, C., et al. (2020).[1][2][3][6] "Rapid access to 3-aminoindazoles from nitriles with hydrazines." Chemical Communications, 56, 9521-9524.[1][3] Retrieved from [Link]

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 12991241, 6-iodo-1H-indazole. (Used for structural analog comparison). Retrieved from [Link]

-

Agilent Technologies. (2017).[1][2][7] Determination of Amino Acid Composition using Automated Pre-Column Derivatization. (Reference for amine HPLC handling). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 6-CHLORO-3-IODO(1H)INDAZOLE| CAS No:503045-59-8|ZaiQi Bio-Tech [chemzq.com]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. agilent.com [agilent.com]

Troubleshooting & Optimization

Preventing N-H bond side reactions during coupling

Technical Support Center: Preventing N-H Bond Side Reactions Status: Active | Specialist: Senior Application Scientist

Welcome to the N-H Bond Coupling Support Hub

User Context: You are encountering unwanted side reactions involving N-H bonds (amines, amides, indoles) during coupling protocols (Cross-coupling or Peptide Synthesis). Core Issue: The N-H moiety is a "Janus" functionality—it is both a competitive nucleophile (leading to unwanted N-alkylation/arylation) and a Lewis base (leading to catalyst poisoning). In peptide chemistry, its activation leads to racemization.[1]

This guide provides troubleshooting workflows to suppress these pathways while maintaining high yields for your target bond formation.

Module 1: Metal-Catalyzed Cross-Couplings (Buchwald/Suzuki)

The Problem: You are performing a C-C coupling (Suzuki, Sonogashira) or a selective C-N coupling (Buchwald), but the free amine in your substrate is interfering. Symptoms:

-

Catalyst Poisoning: Reaction stalls immediately; Pd black precipitates (amine binds Pd center, displacing ligands).

-

Over-Arylation: In Buchwald couplings, primary amines convert to tertiary amines (double addition).

-

Chemoselectivity Loss: In Suzuki coupling, the amine reacts with the aryl halide instead of the boronic acid.

Troubleshooting Workflow

Scenario A: "My reaction stalls (Poisoning) or I get N-arylation instead of C-C coupling (Suzuki)."

-

Root Cause: The amine nitrogen has a high affinity for the electrophilic Pd(II) intermediate. If the amine binds tighter than your phosphine ligand, the catalytic cycle dies.

-

The Fix: Steric Shielding & pH Control.

-

Switch Ligands: Move to bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands). XPhos and SPhos are the gold standards here. Their bulk prevents the substrate amine from coordinating to the metal center, allowing the catalytic cycle to proceed for C-C bond formation [1].

-

Adjust the Base: Avoid strong alkoxide bases (e.g., NaOtBu) which deprotonate the amine, making it more nucleophilic. Use weak inorganic bases like K₃PO₄ or K₂CO₃ in wet solvents (Dioxane/H₂O).

-

Scenario B: "I am getting double arylation of my primary amine."

-

Root Cause: The secondary amine product is often more nucleophilic than the primary amine starting material.

-

The Fix: Ligand-Controlled Selectivity.

-

Use BrettPhos or RuPhos . These ligands create a steric pocket that accommodates the small primary amine but sterically rejects the larger secondary amine product, preventing the second catalytic cycle [2].

-

Standardized Protocol: Chemoselective Coupling (Primary Amine Preservation)

Target: Suzuki coupling of an aryl halide containing a free amine.

-

Catalyst System: Pd(OAc)₂ (1-2 mol%) + XPhos (2-4 mol%).

-

Why: XPhos is sufficiently bulky to prevent N-binding but active enough for oxidative addition of Ar-Cl.

-

-

Solvent/Base: n-Butanol or Dioxane with K₃PO₄ (3.0 equiv).

-

Why: Potassium phosphate is too weak to fully deprotonate an aniline/alkyl amine, suppressing its nucleophilicity toward the Pd-Ar intermediate.

-

-

Temperature: 80–100 °C.

-

Validation: Monitor by LCMS. If [M+Ar] (N-coupled) is observed, lower temperature and increase ligand loading to 4:1 (L:Pd).

Visual Logic: Competitive Pathways in Pd-Catalysis

Caption: Pathway divergence showing how bulky ligands (XPhos) block poisoning and direct the reaction toward C-C coupling.

Module 2: Peptide Synthesis (Racemization & Side Reactions)

The Problem: You are coupling Fmoc-amino acids. The product shows loss of chiral purity (epimerization) or low yield due to aggregation/cyclization. Symptoms:

-

Racemization: D-isomer detected in chiral HPLC (e.g., DL-His instead of L-His).

-

Azlactone Formation: The activated carboxylate cyclizes with the backbone amide.[2]

Troubleshooting Q&A

Q: "I am seeing >5% racemization when coupling Fmoc-His(Trt)-OH. Why?"

A: Histidine is the most notorious culprit. The imidazole ring acts as an intramolecular base, abstracting the

-

The Fix: Switch from HOBt/HATU to Oxyma Pure/DIC .

Q: "My coupling yield is low, and I suspect aspartimide formation." A: If you have an Asp-Gly or Asp-Ser sequence, the nitrogen of the next amino acid attacks the aspartic acid side chain ester.

-

The Fix: Use Fmoc-Asp(OMpe)-OH (bulky protecting group) or add 0.1M HOBt to the deprotection cocktail (piperidine) to suppress the basicity during the deprotection step.

Comparative Data: Coupling Reagents & Racemization

| Reagent System | Activation Speed | Racemization Risk (His/Cys) | Recommended Use |

| HATU / DIPEA | Very High | High (Base dependent) | Difficult cyclizations; non-chiral couplings. |

| HBTU / DIPEA | High | Moderate | Standard solid-phase synthesis. |

| DIC / HOBt | Moderate | Moderate | Traditional standard; creates urea byproduct. |

| DIC / Oxyma | High | Very Low | Gold Standard for Cys/His and preventing racemization. |

| EDC / NHS | Low | Low | Water-soluble conjugations; slow kinetics. |

Visual Logic: The Azlactone Danger Zone

Caption: The Azlactone pathway is the primary cause of racemization.[1] It competes with direct coupling and is accelerated by excess base.

Module 3: Advanced Chemoselectivity (N vs. O)

The Problem: Your substrate has both an amine (-NH2) and an alcohol (-OH). You want to couple only one of them.

Protocol: Copper-Catalyzed Selectivity Switch Recent work (Buchwald/MIT) demonstrates that the base controls the selectivity in Cu-catalyzed couplings [4].

-

To Couple the Nitrogen (N-Arylation):

-

Reagents: CuI (10%), Ligand (e.g., phenanthroline), NaOTMS (Sodium trimethylsilanolate).

-

Why: NaOTMS is a bulky, soluble base that favors the formation of the Cu-amido complex over the Cu-alkoxide.

-

-

To Couple the Oxygen (O-Arylation):

-

Reagents: CuI (10%), Ligand, NaOtBu (Sodium tert-butoxide).

-

Why: The smaller, harder alkoxide base promotes the formation of the Cu-alkoxide species, driving ether formation.

-

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal, 15(37), 9394-9403.

-

Tudge, M. T., et al. (2019). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols.[9] Organic Process Research & Development, 23(8), 1538–1551.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Characterizing Impurities in Crude 6-iodo-1H-indazol-3-amine

Welcome to the technical support center for the analysis and characterization of impurities in crude 6-iodo-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into potential challenges encountered during synthesis and purification. The purity of 6-iodo-1H-indazol-3-amine is paramount as it is a versatile building block in the synthesis of novel therapeutic agents, particularly kinase inhibitors used in oncology research.[1][2] Impurities can lead to flawed experimental results, reduced yields, and potential safety concerns in the final active pharmaceutical ingredient (API).[1][3] This resource provides a structured, question-and-answer-based approach to troubleshooting common issues, underpinned by robust analytical strategies.

Troubleshooting and FAQs: A Guided Approach to Impurity Profiling

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: What are the most probable impurities in my crude 6-iodo-1H-indazol-3-amine sample, and what is their likely origin?

A1: The impurities in your crude sample are typically process-related and can be categorized as starting materials, intermediates, by-products, or degradation products.[4][5][6] Understanding the synthetic route is key to predicting these impurities. A plausible synthesis of 6-iodo-1H-indazol-3-amine involves the iodination of a suitable indazole precursor.

Plausible Synthetic Pathway and Impurity Hotspots

Caption: Synthetic pathway for 6-iodo-1H-indazol-3-amine and potential impurity formation points.

Common Impurities Table:

| Impurity Type | Plausible Structure/Description | Molecular Weight ( g/mol ) | Likely Origin |

| Starting Material | e.g., 6-bromo-1H-indazol-3-amine | 212.04 | Incomplete reaction during the halogen exchange step.[7] |

| Intermediate | 6-iodo-3-nitro-1H-indazole | 289.04 | Incomplete reduction of the nitro group to an amine.[8] |

| By-product | Di-iodo-1H-indazol-3-amine | 384.95 | Over-iodination of the indazole ring. |

| Isomeric Impurity | 4-iodo-, 5-iodo-, or 7-iodo-1H-indazol-3-amine | 259.05 | Lack of complete regioselectivity during the iodination step.[8] |

| Degradation Product | Oxidized species | Varies | Exposure to air or light during synthesis or storage. |

Q2: My HPLC chromatogram shows several unexpected peaks. How do I begin to identify them?

A2: A systematic approach is crucial for identifying unknown peaks in your HPLC chromatogram. The goal is to separate, detect, and quantify these impurities.[9]

-

Retention Time Matching: Compare the retention times of the unknown peaks with those of your known starting materials and intermediates. This is the quickest way to identify carry-over impurities.

-

Diode Array Detector (DAD) Analysis: If your HPLC is equipped with a DAD, examine the UV-Vis spectrum of each impurity peak. Compare it to the spectrum of your main compound, 6-iodo-1H-indazol-3-amine. Structurally similar impurities, such as isomers, will likely have very similar spectra. A significantly different spectrum suggests a more substantial structural modification.

-

Spiking Experiment: If you have a reference standard for a suspected impurity, "spike" your crude sample with a small amount of it. An increase in the peak area of one of the unknown peaks provides strong evidence for its identity.

-

Systematic Workflow: Follow a logical progression from detection to characterization. This workflow minimizes redundant experiments and ensures a comprehensive analysis.

Impurity Identification Workflow

Caption: A systematic workflow for the identification and characterization of unknown impurities.

Q3: How can I use LC-MS to get more information about an unknown impurity?

A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight of impurities.[5][10]

-

Molecular Ion Peak ([M+H]⁺): In positive electrospray ionization (ESI) mode, you will typically observe a peak corresponding to the molecular weight of the impurity plus a proton ([M+H]⁺). For 6-iodo-1H-indazol-3-amine, you would expect to see a peak at m/z 259.05 + 1.007 = 260.057.

-

Isotopic Pattern of Iodine: Iodine is monoisotopic (¹²⁷I). However, the presence of other halogens like chlorine or bromine, which have distinct isotopic patterns, can be easily identified in the mass spectrum. For instance, a compound with one bromine atom will show two peaks of nearly equal height separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes).[11][12]

-

Fragmentation Analysis (MS/MS): By selecting the molecular ion of an impurity and subjecting it to fragmentation, you can obtain structural information. The fragmentation pattern of an indazole core is characteristic and can help confirm the basic structure of the impurity.[13][14]

Q4: What are the key features to look for in the NMR spectrum to characterize impurities?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.[15][16][17][18]

-

¹H NMR:

-

Aromatic Protons: The number of protons, their splitting patterns (multiplicities), and their chemical shifts in the aromatic region (typically 6.5-8.5 ppm) can help determine the substitution pattern on the benzene ring of the indazole core.

-

NH and NH₂ Protons: The signals for the amine (NH₂) and the indazole NH protons are typically broad and their chemical shifts can vary. These are often observed in DMSO-d₆.[16][19]

-

-

¹³C NMR: The number of signals will indicate the number of unique carbon atoms in the molecule, helping to confirm the overall structure.

-

2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for piecing together the structure of an unknown impurity by showing correlations between protons (COSY) and between protons and carbons (HSQC, HMBC).

Q5: I suspect I have an isomeric impurity. How can I confirm this?

A5: Isomeric impurities are challenging because they have the same molecular weight.

-

High-Resolution HPLC: Optimizing your HPLC method is the first step. Varying the column type, mobile phase pH, and organic modifier can often achieve separation of isomers.[9]

-

LC-MS/MS: While isomers have the same parent mass, their fragmentation patterns in MS/MS might differ slightly, providing a clue to their identity.

-

NMR Spectroscopy: This is the most definitive technique. The coupling patterns of the aromatic protons in ¹H NMR will be distinct for different positional isomers (e.g., 4-iodo vs. 6-iodo). 2D NMR experiments can provide unambiguous structural assignments.

-

Synthesis of Reference Standards: The most reliable method is to synthesize the suspected isomeric impurity and compare its retention time and spectral data with the unknown peak in your crude sample.[20]

Q6: Are there specific regulatory guidelines I should be aware of for these impurities?

A6: Yes, regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for impurities in new drug substances.[3][5]

-

ICH Q3A(R2): This guideline is crucial and specifies thresholds for reporting, identifying, and qualifying impurities.[21][22]

-

Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is typically 0.05%.[23]

-

Identification Threshold: The level above which the structure of an impurity must be determined. This is often 0.10% or 1.0 mg per day intake, whichever is lower.[22][23]

-

Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

-

It is essential to be aware of these thresholds during development to ensure that any impurities in your 6-iodo-1H-indazol-3-amine are appropriately controlled.[24]

Experimental Protocols

Protocol 1: Generic HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a robust HPLC method for separating 6-iodo-1H-indazol-3-amine from its potential impurities.

-

Column Selection: Begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Screening different column chemistries (e.g., Phenyl-Hexyl, Cyano) is advisable if co-elution is observed.[9]

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution:

-

Start with a shallow gradient to resolve closely eluting peaks.

-

Example Gradient: 5% B to 95% B over 30 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV detection at 254 nm or using a DAD to monitor multiple wavelengths.

-

Sample Preparation: Dissolve the crude sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

Protocol 2: Sample Preparation for LC-MS Analysis

-

Use the same HPLC method as developed above.

-

Ensure the mobile phase is compatible with MS (e.g., using volatile buffers like formic acid or ammonium formate).

-

Dilute the sample to a concentration of approximately 0.1 mg/mL to avoid saturating the detector.

-

Perform the analysis in both positive and negative ESI modes to maximize the chances of observing the molecular ion.

Protocol 3: Sample Preparation for NMR Analysis

-

Isolation: The impurity must be isolated in sufficient quantity and purity for NMR analysis. This is typically achieved by preparative HPLC.

-

Sample Quantity: Aim for at least 1-5 mg of the isolated impurity.

-

Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for indazole derivatives as it helps in observing exchangeable protons like those from NH and NH₂ groups.[16][19]

-

Analysis: Acquire ¹H, ¹³C, and relevant 2D NMR spectra.

References

- Benchchem. (n.d.). Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide.

- Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Eureka.

- ResearchGate. (n.d.). (PDF) 1,3-Dimethyl-1H-indazol-6-amine.

- Görög, S. (2006). The importance and challenges of impurity profiling in modern pharmaceutical analysis. Trends in Analytical Chemistry, 25(8), 755-757.

- Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- Pharmaffiliates. (2026, January 20). The Role of 6-Bromo-1H-indazol-3-amine in Pharmaceutical R&D.

- Chaughule, R., & Lokur, A. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1).

- ChemScene. (n.d.). 6-Iodo-1H-indazol-3-amine.

- MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central.

- ResolveMass Laboratories Inc. (n.d.). How Pharmaceutical Impurity Analysis Works.

- ACS Publications. (2025, September 10). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d6.

- Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64.

- European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products.

- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.